molecular formula C15H13ClN2O B2414999 2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- CAS No. 878443-66-4

2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro-

Cat. No.: B2414999
CAS No.: 878443-66-4
M. Wt: 272.73
InChI Key: GRGLYQCBYBNSLE-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxalinone core structure with a 2-chlorophenylmethyl substituent at the 4-position. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- typically involves the condensation of o-phenylenediamine with a suitable diketone or keto acid, followed by cyclization and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate, followed by cyclization under acidic conditions to yield the desired quinoxalinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxalinone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroquinoxalinone derivatives.

    Substitution: Substituted quinoxalinone derivatives with various functional groups.

Scientific Research Applications

2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.

    Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities.

Uniqueness

2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenylmethyl group enhances its potential as a therapeutic agent by improving its binding affinity to molecular targets .

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-12-6-2-1-5-11(12)9-18-10-15(19)17-13-7-3-4-8-14(13)18/h1-8H,9-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGLYQCBYBNSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878443-66-4
Record name 4-[(2-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one
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